1-(5-bromothiophen-2-yl)sulfonyl-4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazole
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Overview
Description
1-(5-bromothiophen-2-yl)sulfonyl-4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a complex organic compound with a unique structure that includes a bromothiophene ring, a sulfonyl group, and multiple pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromothiophen-2-yl)sulfonyl-4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves multiple steps, starting with the preparation of the bromothiophene derivative. This is followed by the introduction of the sulfonyl group and the subsequent formation of the pyrazole rings. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromothiophen-2-yl)sulfonyl-4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(5-bromothiophen-2-yl)sulfonyl-4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-bromothiophen-2-yl)sulfonyl-4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or experimental outcome.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-bromothiophen-2-yl)sulfonyl-4-methylpiperazine
- 4,7-bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
Uniqueness
Compared to similar compounds, 1-(5-bromothiophen-2-yl)sulfonyl-4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazole stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H12BrClN6O2S2 |
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Molecular Weight |
487.8 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C15H12BrClN6O2S2/c1-21-7-9(5-18-21)14-13(17)15(10-6-19-22(2)8-10)23(20-14)27(24,25)12-4-3-11(16)26-12/h3-8H,1-2H3 |
InChI Key |
PKHAKJYZGHRAOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=NN2S(=O)(=O)C3=CC=C(S3)Br)C4=CN(N=C4)C)Cl |
Origin of Product |
United States |
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